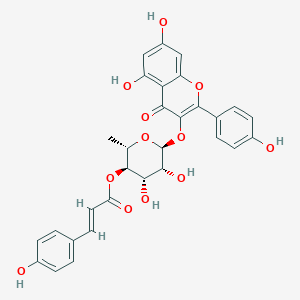

4''-O-(4-Hydroxycinnaamoyl)afzelin

Description

Foundations in the Phenylpropanoid Pathway for Flavonoid Aglycone Formation

The biosynthesis of all flavonoids, including the kaempferol (B1673270) backbone of 4''-O-(4-Hydroxycinnamoyl)afzelin, originates from the phenylpropanoid pathway. researchgate.netnih.gov This fundamental metabolic route converts the aromatic amino acid phenylalanine into 4-coumaroyl-CoA, a key precursor for a vast array of plant natural products. nih.gov The initial and rate-limiting step is the deamination of phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). mdpi.comfrontiersin.orgnih.gov Subsequently, cinnamic acid 4-hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid, which is then activated by 4-coumarate-CoA ligase (4CL) to form 4-coumaroyl-CoA. nih.govmdpi.com

Enzymatic Cascade for Kaempferol Biosynthesis

The formation of the flavonol kaempferol from 4-coumaroyl-CoA involves a series of enzymatic reactions that build the characteristic C6-C3-C6 flavonoid skeleton. mdpi.combohrium.com

Chalcone (B49325) Synthase (CHS): This pivotal enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.govnih.govmdpi.com CHS represents a critical control point and is often a target for the regulation of flavonoid biosynthesis. nih.gov

Chalcone Isomerase (CHI): Naringenin chalcone is then stereospecifically cyclized by chalcone isomerase to produce the flavanone (B1672756) naringenin. nih.govoup.com While this cyclization can occur spontaneously, CHI significantly increases the reaction rate and ensures the formation of the correct (2S)-naringenin enantiomer. nih.govmdpi.com

Flavanone 3-Hydroxylase (F3H): Naringenin is hydroxylated at the 3-position by flavanone 3-hydroxylase to yield dihydrokaempferol (B1209521). nih.govmdpi.com

Flavonol Synthase (FLS): The final step in kaempferol synthesis is the introduction of a double bond into the C-ring of dihydrokaempferol, a reaction catalyzed by flavonol synthase. nih.govmdpi.comnih.gov FLS is a 2-oxoglutarate-dependent dioxygenase that competes with dihydroflavonol 4-reductase (DFR), which would otherwise channel the precursor towards anthocyanin biosynthesis. nih.govbiotech-asia.org

| Enzyme | Abbreviation | Function | References |

|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Converts phenylalanine to cinnamic acid. | mdpi.comfrontiersin.orgnih.gov |

| Cinnamic Acid 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. | nih.govmdpi.com |

| 4-Coumarate-CoA Ligase | 4CL | Activates p-coumaric acid to 4-coumaroyl-CoA. | nih.govmdpi.com |

| Chalcone Synthase | CHS | Condenses 4-coumaroyl-CoA and malonyl-CoA to naringenin chalcone. | nih.govnih.govmdpi.com |

| Chalcone Isomerase | CHI | Cyclizes naringenin chalcone to naringenin. | nih.govoup.com |

| Flavanone 3-Hydroxylase | F3H | Hydroxylates naringenin to dihydrokaempferol. | nih.govmdpi.com |

| Flavonol Synthase | FLS | Converts dihydrokaempferol to kaempferol. | nih.govmdpi.comnih.gov |

Glycosylation Mechanisms Leading to Afzelin (B1665622) Formation

Once the kaempferol aglycone is synthesized, it undergoes glycosylation to form afzelin, which is kaempferol-3-O-rhamnoside. mdpi.commedchemexpress.comnih.gov This process is catalyzed by UDP-glycosyltransferases (UGTs), a large family of enzymes that transfer sugar moieties from activated sugar donors, such as UDP-rhamnose, to acceptor molecules. mdpi.com In the case of afzelin formation, a specific UGT recognizes kaempferol and attaches a rhamnose sugar to the hydroxyl group at the 3-position of the C-ring. researchgate.net This glycosylation step enhances the water solubility and stability of the flavonoid. researchgate.net

Enzymatic Acylation in the Formation of 4''-O-(4-Hydroxycinnamoyl)afzelin

The final step in the biosynthesis of 4''-O-(4-Hydroxycinnamoyl)afzelin is the acylation of the rhamnose moiety of afzelin. This involves the attachment of a 4-hydroxycinnamoyl (p-coumaroyl) group.

The formation of the cinnamoyl ester linkage is catalyzed by acyltransferases, specifically members of the BAHD family of acyl-CoA-dependent acyltransferases. ebi.ac.uk These enzymes utilize an activated acyl donor, in this case, p-coumaroyl-CoA, and transfer the acyl group to a specific hydroxyl group on the sugar moiety of the flavonoid glycoside. ebi.ac.uk While the specific acyltransferase for 4''-O-(4-Hydroxycinnamoyl)afzelin has not been definitively characterized in all plant species, studies on similar compounds suggest that specific BAHD acyltransferases are responsible for this type of modification. ebi.ac.uk

Enzymatic acylation is highly regioselective, meaning the acyl group is attached to a specific position on the sugar. researchgate.netacs.org In the case of 4''-O-(4-Hydroxycinnamoyl)afzelin, the 4-hydroxycinnamoyl group is attached to the 4''-hydroxyl group of the rhamnose sugar. This specificity is determined by the active site of the particular acyltransferase enzyme. researchgate.net The regioselectivity of acylation can be influenced by the type of enzyme, the structure of the flavonoid glycoside, and the nature of the acyl donor. researchgate.netacs.org Lipases have also been shown to catalyze the acylation of flavonoids, often with high regioselectivity, though their primary role in vivo for this specific transformation is less clear compared to BAHD acyltransferases. acs.orgmdpi.com

Gene Expression Profiling and Regulation of Biosynthetic Enzymes

The biosynthesis of flavonoids is tightly regulated at the transcriptional level. frontiersin.orgnih.gov The expression of the genes encoding the biosynthetic enzymes, including PAL, CHS, FLS, UGTs, and acyltransferases, is coordinated by a complex network of transcription factors. frontiersin.org Key among these are members of the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families, which can form regulatory complexes (MBW complex) that bind to the promoters of the biosynthetic genes. frontiersin.orgmdpi.com For instance, certain R2R3-MYB transcription factors are known to specifically upregulate the expression of early biosynthetic genes like CHS and FLS, leading to increased flavonol production. frontiersin.orgnih.gov Environmental cues such as UV light and developmental signals can trigger the expression of these transcription factors, thereby modulating the production of 4''-O-(4-Hydroxycinnamoyl)afzelin and other flavonoids. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O12/c1-14-27(41-22(35)11-4-15-2-7-17(31)8-3-15)25(37)26(38)30(39-14)42-29-24(36)23-20(34)12-19(33)13-21(23)40-28(29)16-5-9-18(32)10-6-16/h2-14,25-27,30-34,37-38H,1H3/b11-4+/t14-,25-,26+,27-,30-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTKNPGPPJOOBI-NTWDEFLTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)OC(=O)C=CC5=CC=C(C=C5)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Botanical Distribution

Identification of Plant Sources Containing Afzelin (B1665622) (Kaempferol 3-O-Rhamnoside)

Afzelin, a flavonol glycoside also known as kaempferol (B1673270) 3-O-rhamnoside, is formed when a rhamnose sugar molecule attaches to the flavonoid kaempferol. nih.govarchivesofmedicalscience.com This compound is not confined to a single plant family but is distributed across a wide array of botanicals, from aquatic plants to towering trees. nih.govwikipedia.org

Research has identified afzelin in numerous plant species, highlighting its widespread occurrence. It is recognized as a major flavonol glycoside in plants such as Ficus palmata and the American white waterlily, Nymphaea odorata. archivesofmedicalscience.comsigmaaldrich.comsigmaaldrich.com Bioactivity-guided studies have led to its isolation from the leaves of Cornus macrophylla. nih.gov

The compound is also present in plants used in traditional medicine and consumed by wildlife. For instance, it is found in Houttuynia cordata, a plant native to Southeast Asia, and Kalanchoe pinnata, sometimes called the 'miracle leaf'. nih.gov The leaves of Schima wallichii, a plant consumed by non-human primates, contain afzelin as a major active compound. researchgate.netnih.gov Further sources include Dicranopteris linearis, Epimedium species, Erythrophleum fordii, and Camellia reticulata. nih.govwisdomlib.org The presence of afzelin has also been confirmed in oak trees (Quercus spp.), the parasitic plant Cuscuta campestris, and common knotgrass (Polygonum aviculare). nih.govresearchgate.netresearchgate.net

Table 1: Botanical Sources of Afzelin (Kaempferol 3-O-Rhamnoside)

| Plant Genus | Plant Species | Common Name | Family |

| Nymphaea | Nymphaea odorata | American white waterlily | Nymphaeaceae |

| Ficus | Ficus palmata | Punjab fig | Moraceae |

| Houttuynia | Houttuynia cordata | Fish mint, Chameleon plant | Saururaceae |

| Kalanchoe | Kalanchoe pinnata | Miracle leaf, Air plant | Crassulaceae |

| Quercus | Quercus spp. | Oak | Fagaceae |

| Dicranopteris | Dicranopteris linearis | Old world forked fern | Gleicheniaceae |

| Epimedium | Epimedium spp. | Barrenwort, Bishop's hat | Berberidaceae |

| Erythrophleum | Erythrophleum fordii | Ford's ordeal tree | Fabaceae |

| Camellia | Camellia reticulata | Reticulate camellia | Theaceae |

| Cornus | Cornus macrophylla | Large-leafed dogwood | Cornaceae |

| Schima | Schima wallichii | Needlewood tree | Theaceae |

| Cuscuta | Cuscuta campestris | Dodder | Convolvulaceae |

| Polygonum | Polygonum aviculare | Common knotgrass | Polygonaceae |

Isolation Strategies for 4''-O-(4-Hydroxycinnamoyl)afzelin and Related Acylated Flavonoids from Plant Biomass

The isolation of acylated flavonoids like 4''-O-(4-Hydroxycinnamoyl)afzelin from plant material is a multi-step process that relies on the compound's physicochemical properties. The general strategy involves extraction followed by chromatographic purification. tandfonline.comhebmu.edu.cn

The initial step is typically a direct extraction from dried and powdered plant biomass using organic solvents. mdpi.com Solvents such as ethyl acetate (B1210297), methanol (B129727), or aqueous ethanol (B145695) are commonly employed to create a crude extract containing a mixture of phytochemicals. nih.govtandfonline.commdpi.com For instance, a crude ethyl acetate extract of Cornus macrophylla leaves was the starting point for a bioactivity-guided separation that ultimately yielded afzelin. nih.gov

Following extraction, the complex mixture must be separated to isolate the target compound. This is achieved through various chromatographic techniques. Low-pressure liquid chromatography (LPLC) over materials like Sephadex LH-20 is often used for initial fractionation of the crude extract. tandfonline.com Subsequent purification steps frequently involve preparative techniques such as preparative paper chromatography (PPC) or high-performance liquid chromatography (HPLC) to achieve a higher degree of purity. tandfonline.com The purity of the final isolated compound is then verified using analytical HPLC, which should show a single peak. tandfonline.com Advanced techniques like liquid chromatography–nuclear magnetic resonance (LC-NMR) spectroscopy can also be employed for rapid investigation and identification of flavonoids directly from extracts. hebmu.edu.cn

Ecological and Chemodiversity Implications of Compound Presence in Botanical Systems

The existence of acylated flavonoids such as 4''-O-(4-Hydroxycinnamoyl)afzelin in plants is not arbitrary; it has significant implications for the plant's interaction with its environment and contributes to the vast chemical diversity observed in the plant kingdom. nih.govfrontiersin.org Flavonoids are secondary metabolites that fulfill numerous roles, from defense against pathogens and herbivores to protection from abiotic stressors like UV radiation. nih.govfrontiersin.org

The acylation of a flavonoid glycoside, such as the addition of a 4-hydroxycinnamoyl group to afzelin, is an enzymatic process that increases the structural diversity of these compounds. nih.govnih.govmdpi.com This structural modification can alter the flavonoid's physicochemical properties, such as its stability and solubility. nih.gov For example, acylation with aromatic carboxylic acids can enhance UV-protective effects as well as improve the thermal and light stability of the compound. nih.gov This is ecologically advantageous for plants exposed to high levels of solar radiation.

Furthermore, this chemical diversification can influence a plant's interactions with other organisms. Some acylated flavonoids are known to have roles as insect repellents or, conversely, as pollen attractants, thereby mediating plant-insect relationships. nih.gov The vast array of flavonoid structures, expanded by processes like acylation, represents a rich source of chemical information that plants use to adapt and respond to their specific ecological niches. nih.gov Much of the literature suggests that flavonoids may be involved in plant disease resistance, acting as "phytoalexins" that are produced in response to pathogen attacks. mdpi.com

Biosynthesis and Metabolic Pathways

Bioproduction and Metabolic Engineering Approaches for Compound Accumulation

The production of complex specialized plant metabolites like 4''-O-(4-Hydroxycinnamoyl)afzelin in commercially viable quantities is often limited by low accumulation in their native plant sources. Metabolic engineering and synthetic biology offer powerful strategies to enhance the production of such valuable flavonoids. These approaches involve the targeted modification of an organism's genetic and regulatory processes, either in the native plant or in a heterologous microbial host, to increase the yield of the desired compound. ingentaconnect.com

The biosynthesis of 4''-O-(4-Hydroxycinnamoyl)afzelin is a multi-step process involving the convergence of several metabolic pathways to create the core flavonoid structure, followed by specific glycosylation and acylation modifications. Engineering its accumulation requires a systematic approach to optimize each stage of this pathway.

Reconstituting the Biosynthetic Pathway in Microbial Hosts

Microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae, are widely used for the production of plant-derived natural products. mdpi.comresearchgate.net They offer several advantages, including rapid growth, scalable fermentation processes, and sophisticated genetic toolkits for pathway engineering. mdpi.comfrontiersin.org The production of 4''-O-(4-Hydroxycinnamoyl)afzelin in a microbial host would necessitate the heterologous expression of the entire biosynthetic pathway, which can be conceptually divided into four key modules.

Module 1: Synthesis of the Kaempferol (B1673270) Aglycone

The pathway begins with precursors from primary metabolism. frontiersin.org The aromatic amino acid L-phenylalanine, derived from the shikimate pathway, is converted in three steps to p-coumaroyl-CoA by the enzymes Phenylalanine Ammonia Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL). mdpi.comoup.com Chalcone (B49325) Synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. oup.comnih.gov This is subsequently isomerized to the flavanone (B1672756) naringenin by Chalcone Isomerase (CHI). frontiersin.org

To produce the flavonol kaempferol, naringenin is first hydroxylated by Flavanone 3-Hydroxylase (F3H) to yield dihydrokaempferol (B1209521), which is then oxidized by Flavonol Synthase (FLS). mdpi.comnih.gov

Engineering efforts for this module focus on:

Enhancing Precursor Supply: The availability of malonyl-CoA is a common bottleneck in flavonoid production in E. coli. mdpi.comnih.gov Strategies to increase the intracellular malonyl-CoA pool include the overexpression of Acetyl-CoA Carboxylase (ACC). nih.gov Similarly, engineering the host's central metabolism to divert more carbon flux towards L-phenylalanine is critical. frontiersin.org

Enzyme Selection and Expression: The enzymes for the core pathway must be functionally expressed in the microbial host. As C4H is a cytochrome P450 enzyme, it requires a partner cytochrome P450 reductase for activity, which can be challenging to express in E. coli. S. cerevisiae, being a eukaryote, is often a more suitable host for expressing plant P450s. oup.com

Module 2: Glycosylation to Form Afzelin (B1665622)

The kaempferol aglycone is converted to afzelin (kaempferol 3-O-rhamnoside) by a UDP-glycosyltransferase (UGT). This enzyme transfers a rhamnose moiety from an activated sugar donor, UDP-L-rhamnose, to the 3-hydroxyl group of kaempferol.

Engineering efforts for this module focus on:

Sugar Donor Synthesis: The host organism must be engineered to produce UDP-L-rhamnose. In E. coli, this can be achieved by expressing the four enzymes (RmlA, RmlB, RmlC, RmlD) of the rhamnose synthesis pathway, which convert glucose-1-phosphate to dTDP-L-rhamnose.

Identifying a Specific UGT: A key challenge is the identification and characterization of a UGT that specifically rhamnosylates kaempferol at the 3-O position. Such enzymes can be mined from plants known to produce afzelin or related flavonol rhamnosides.

Module 3: Acylation to Form the Final Product

The final step is the acylation of afzelin. This reaction is catalyzed by an acyltransferase that transfers a 4-hydroxycinnamoyl (p-coumaroyl) group from an acyl donor, p-coumaroyl-CoA, to the 4''-hydroxyl group of the rhamnose sugar on afzelin. The enzymes responsible for such reactions in plants typically belong to the BAHD family of acyltransferases. annualreviews.org

Engineering efforts for this module focus on:

Acyl-CoA Donor Supply: The acyl donor, p-coumaroyl-CoA, is an intermediate of the core flavonoid pathway itself. Engineering strategies must ensure that the pool of p-coumaroyl-CoA is sufficient to serve both as a starter unit for CHS and as an acyl donor for the final acylation step. This can be achieved by optimizing the expression levels of PAL, C4H, and 4CL. nih.gov

Identifying a Specific Acyltransferase: A highly specific BAHD acyltransferase is required to ensure the p-coumaroyl group is attached to the correct position (4'') of the rhamnose moiety. The substrate promiscuity of many BAHD enzymes can be a challenge, potentially leading to undesired side products. annualreviews.org In some cases, the acyl donor may not be a CoA-ester but an activated glucose ester, such as sinapoyl-glucose, which would require the expression of an additional glucosyltransferase. researchgate.net

Enhancing Accumulation in Plants

An alternative to microbial production is to engineer the metabolic pathways within the plant itself to enhance the accumulation of 4''-O-(4-Hydroxycinnamoyl)afzelin. sci-hub.sefrontiersin.org This approach leverages the existing cellular infrastructure and precursor supply chains of the plant.

Key strategies include:

Overexpression of Key Biosynthetic Genes: Identifying and overexpressing the rate-limiting enzymes in the pathway can significantly increase product flux. FLS is often a key enzyme in the flavonol pathway, while the specific rhamnosyltransferase and BAHD acyltransferase would be critical targets for overexpression to pull the metabolic flux towards the final product. mdpi.com

Transcriptional Regulation: Flavonoid biosynthesis is coordinately regulated by complexes of transcription factors, typically involving R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. nih.govnih.gov Overexpressing a key transcriptional activator, such as a specific MYB protein, can upregulate the expression of multiple pathway genes simultaneously, leading to a significant increase in the accumulation of various flavonoids. frontiersin.org Identifying the specific transcription factors that regulate the afzelin and acylated afzelin pathway in a native producer would be a powerful engineering strategy.

The successful bioproduction of 4''-O-(4-Hydroxycinnamoyl)afzelin, whether in microbes or plants, hinges on a detailed understanding of its biosynthetic pathway and the regulatory networks that control it. A systematic metabolic engineering approach, involving the optimization of precursor supply and the careful selection and expression of specific biosynthetic enzymes, holds significant promise for achieving high-level production of this complex flavonoid. frontiersin.org

Table 1: Key Enzymes in the Biosynthesis of 4''-O-(4-Hydroxycinnamoyl)afzelin

| Enzyme | Abbreviation | Function | Gene Source Example |

|---|---|---|---|

| Phenylalanine Ammonia Lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. mdpi.com | Arabidopsis thaliana |

| Cinnamate-4-Hydroxylase | C4H | Converts trans-cinnamic acid to p-coumaric acid. mdpi.com | Arabidopsis thaliana |

| 4-Coumarate:CoA Ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA. oup.com | Arabidopsis thaliana, Crocosmia cosmoides nih.gov |

| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA and 3x malonyl-CoA to form naringenin chalcone. nih.gov | Arabidopsis thaliana |

| Chalcone Isomerase | CHI | Isomerizes naringenin chalcone to naringenin. frontiersin.org | Arabidopsis thaliana |

| Flavanone 3-Hydroxylase | F3H | Converts naringenin to dihydrokaempferol. nih.gov | Citrus sp. academicjournals.org |

| Flavonol Synthase | FLS | Converts dihydrokaempferol to kaempferol. mdpi.com | Citrus sp. academicjournals.org |

| UDP-rhamnose Synthase | RmlA/B/C/D | Synthesizes UDP-L-rhamnose from glucose-1-phosphate. | E. coli |

| Flavonol 3-O-rhamnosyltransferase | - | Glycosylates kaempferol to form afzelin. | Plant-specific UGT |

| Hydroxycinnamoyl-CoA:flavonoid-rhamnoside Acyltransferase | - | Acylates afzelin with a p-coumaroyl group. annualreviews.org | Plant-specific BAHD Acyltransferase |

Table 2: Metabolic Engineering Strategies for Accumulation of 4''-O-(4-Hydroxycinnamoyl)afzelin

| Strategy | Approach | Target | Rationale |

|---|---|---|---|

| Increase Precursor Supply (Microbes) | Overexpress Acetyl-CoA Carboxylase (ACC). nih.gov | Malonyl-CoA Pool | Boosts the supply of the extender unit for Chalcone Synthase. |

| Increase Precursor Supply (Microbes) | Engineer central metabolism (e.g., shikimate pathway). frontiersin.org | L-phenylalanine Pool | Increases the starter unit for the phenylpropanoid pathway. |

| Pathway Construction (Microbes) | Heterologous expression of PAL, C4H, 4CL, CHS, CHI, F3H, FLS. mdpi.comacademicjournals.org | Kaempferol Biosynthesis | Establishes production of the core aglycone. |

| Pathway Construction (Microbes) | Heterologous expression of rhamnose synthesis pathway and a specific UGT. | Afzelin Biosynthesis | Enables the specific glycosylation step. |

| Pathway Construction (Microbes) | Heterologous expression of a specific BAHD acyltransferase. annualreviews.org | Final Product Synthesis | Enables the final acylation step. |

| Pathway Upregulation (Plants) | Overexpress rate-limiting enzymes (e.g., FLS, specific UGTs or ATs). mdpi.com | Metabolic Bottlenecks | Pulls metabolic flux towards the desired product. |

| Pathway Upregulation (Plants) | Overexpress key transcription factors (e.g., MYB/bHLH). nih.govfrontiersin.org | Entire Pathway Regulation | Coordinates the upregulation of multiple pathway genes for higher overall flux. |

Isolation and Advanced Structural Characterization Methodologies

Extraction and Fractionation Techniques for Complex Biological Matrices

The initial step in obtaining 4''-O-(4-Hydroxycinnamoyl)afzelin involves its extraction from a plant matrix. Given its polar nature as a glycoside, solvents such as methanol (B129727) or ethanol (B145695), often in aqueous mixtures, are typically employed for the initial extraction. For instance, the leaves of Cornus macrophylla were extracted with 80% aqueous methanol to isolate afzelin (B1665622), a related compound. nih.gov Similarly, a 95% ethanol extract of the roots of Neocheiropteris palmatopedata was the starting point for the isolation of several kaempferol (B1673270) glycosides. nih.gov

Following extraction, the crude extract, which contains a multitude of compounds, is subjected to fractionation. This is a crucial step to separate compounds based on their polarity. A common method is sequential partitioning with solvents of increasing polarity. For example, an ethanol extract can be partitioned between water and ethyl acetate (B1210297), with the more polar glycosides like 4''-O-(4-Hydroxycinnamoyl)afzelin concentrating in the ethyl acetate or n-butanol fraction. nih.govnih.gov This process significantly reduces the complexity of the mixture, paving the way for more refined separation techniques.

Bioactivity-Guided Separation Strategies

In many instances, the isolation of a specific compound is driven by its biological activity. This approach, known as bioactivity-guided separation, involves testing the fractions obtained during the separation process for a particular biological effect. nih.govcnr.it For example, if the target is to isolate an antibacterial compound, each fraction from the initial solvent partitioning would be tested for its ability to inhibit bacterial growth. The most active fraction is then selected for further purification. This strategy was successfully used to isolate the antibacterial compound afzelin from Cornus macrophylla, where the ethyl acetate extract showed the best activity against Pseudomonas aeruginosa. nih.gov This targeted approach ensures that the purification efforts are focused on the fractions containing the compound of interest, thereby increasing the efficiency of the isolation process.

Advanced Chromatographic Separation Techniques for Compound Purity and Yield

Following initial fractionation, advanced chromatographic techniques are essential to isolate 4''-O-(4-Hydroxycinnamoyl)afzelin in high purity and yield. These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) System Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone of natural product purification. For a compound like 4''-O-(4-Hydroxycinnamoyl)afzelin, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, typically water and methanol or acetonitrile. koreascience.krnih.gov

Optimization of the HPLC system is critical for achieving good separation. This involves adjusting several parameters:

Mobile Phase Gradient: A gradient elution, where the proportion of the organic solvent is gradually increased, is often necessary to effectively separate compounds with a wide range of polarities. For instance, a gradient of methanol and water, both containing a small amount of acetic acid (0.1-0.2%), is a common choice. koreascience.krfrontiersin.org

Column: The choice of column is crucial. A C18 column is a standard for reversed-phase chromatography, but other stationary phases might be used depending on the specific separation challenge. koreascience.krnih.gov

Flow Rate and Temperature: These parameters are adjusted to optimize resolution and analysis time. A typical flow rate might be around 0.30 to 1 mL/min, with the column temperature maintained at a constant value, for example, 30°C or 50°C, to ensure reproducibility. nih.govfrontiersin.org

Detection: A Diode Array Detector (DAD) is often used to monitor the separation, allowing for the detection of compounds at multiple wavelengths and providing UV spectral data that can aid in identification. mdpi.com

Preparative HPLC, which uses larger columns and higher flow rates, is employed to isolate larger quantities of the pure compound. nih.gov

Countercurrent Chromatography and Preparative-Scale Separation

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample. This makes it particularly suitable for the separation of polar compounds like flavonoid glycosides. In CCC, a two-phase solvent system is used, and the separation occurs based on the differential partitioning of the solutes between the two immiscible liquid phases. For example, a solvent system composed of chloroform-methanol-water-n-butanol has been successfully used to isolate bioactive isomers. researchgate.net CCC is an excellent technique for preparative-scale separation, allowing for the isolation of gram quantities of pure compounds.

Comprehensive Spectroscopic Elucidation of Molecular Architecture

Once a pure sample of 4''-O-(4-Hydroxycinnamoyl)afzelin is obtained, its molecular structure is determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, and Quantitative NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of the molecule.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 4''-O-(4-Hydroxycinnamoyl)afzelin, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the kaempferol and p-coumaroyl moieties, as well as the sugar protons of the rhamnose unit. nih.govresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals provide information about their functional groups (e.g., carbonyls, aromatic carbons, sugar carbons). nih.govspectrabase.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the spin systems within the molecule, such as the protons on the sugar ring and the aromatic rings. mdpi-res.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, allowing for the unambiguous assignment of carbon resonances. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly important for determining the linkages between the different structural units, such as the attachment point of the sugar to the flavonoid core and the position of the p-coumaroyl group on the sugar. nih.gov For example, an HMBC correlation between a proton on the sugar and a carbon in the coumaroyl group would confirm the acylation site. researchgate.net

The combination of these NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, leading to the definitive structural elucidation of 4''-O-(4-Hydroxycinnamoyl)afzelin.

NMR Data for Afzelin (Kaempferol 3-O-α-L-rhamnopyranoside)

The following table presents the ¹H and ¹³C NMR data for afzelin, the core glycoside of 4''-O-(4-Hydroxycinnamoyl)afzelin. This data serves as a reference for identifying the signals of the kaempferol and rhamnose moieties in the acylated compound. The data is compiled from various sources and is typically recorded in deuterated methanol (CD₃OD).

| Position | ¹³C NMR (δc) | ¹H NMR (δH, J in Hz) |

| Kaempferol Moiety | ||

| 2 | 158.5 | |

| 3 | 135.9 | |

| 4 | 179.5 | |

| 5 | 163.0 | 12.63 (s) |

| 6 | 99.9 | 6.21 (d, 2.0) |

| 7 | 165.9 | |

| 8 | 94.9 | 6.40 (d, 2.0) |

| 9 | 159.2 | |

| 10 | 105.7 | |

| 1' | 122.9 | |

| 2' | 131.9 | 8.08 (d, 8.8) |

| 3' | 116.1 | 6.91 (d, 8.8) |

| 4' | 161.2 | |

| 5' | 116.1 | 6.91 (d, 8.8) |

| 6' | 131.9 | 8.08 (d, 8.8) |

| Rhamnose Moiety | ||

| 1'' | 103.5 | 5.36 (d, 1.6) |

| 2'' | 71.9 | 4.23 (dd, 3.4, 1.7) |

| 3'' | 72.2 | 3.75 (dd, 9.5, 3.4) |

| 4'' | 73.2 | 3.34 (t, 9.5) |

| 5'' | 71.9 | 3.42 (m) |

| 6'' | 17.7 | 0.94 (d, 6.2) |

Data compiled from published literature. koreascience.krmendeley.com Chemical shifts (δ) are in ppm.

High-Resolution Mass Spectrometry (HRMS) and Tandem MS for Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of a molecule's elemental composition. By providing a highly accurate mass measurement, HRMS allows for the calculation of a unique molecular formula. When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. uab.edunih.gov

In the analysis of flavonoid glycosides like 4''-O-(4-Hydroxycinnamoyl)afzelin, HRMS can distinguish between isomers and provide confidence in the elemental makeup. For instance, in the analysis of similar compounds, UHPLC-Q-Orbitrap HRMS has been used to identify and quantify isoflavones, where the high resolution allows for the differentiation of compounds with very similar masses. nih.gov The fragmentation data obtained from MS/MS experiments are crucial for identifying the core flavonoid structure, the nature of the sugar moiety, and the identity and position of acyl groups. The loss of specific neutral molecules or fragments is characteristic of the compound's structure. For example, the loss of a glucose unit ([M+H-162]+) is indicative of an O-glycoside, while the loss of a C4H8O4 fragment ([M+H-120]+) suggests a C-glycoside. nih.gov The fragmentation of the hydroxycinnamoyl group would also yield characteristic ions.

Table 1: Representative HRMS and Tandem MS Fragmentation Data for Flavonoid Glycosides

| Precursor Ion (m/z) | Molecular Formula | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Implication |

|---|---|---|---|---|

| [M+H]+ | C30H28O11 (example) | [M+H - 162]+ | C6H10O5 (Hexose) | Presence of a hexose (B10828440) sugar attached via an O-glycosidic bond. |

| [M+H]+ | C30H28O11 (example) | [M+H - 146]+ | C5H8O4 (Deoxyhexose) | Presence of a deoxyhexose (e.g., rhamnose) sugar. |

| [M+H]+ | C30H28O11 (example) | [M+H - 146 - 162]+ | C5H8O4 and C6H10O5 | Presence of a diglycoside with a deoxyhexose and a hexose. |

| [M+H]+ | C30H28O11 (example) | [M+H - 164]+ | C9H8O3 (p-Coumaric acid) | Loss of a p-coumaroyl group. |

Note: The data in this table is representative of flavonoid glycoside fragmentation and serves as an illustrative example.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. msu.edu The presence of chromophores, or light-absorbing groups, in 4''-O-(4-Hydroxycinnamoyl)afzelin gives rise to a characteristic UV-Vis spectrum. msu.edu The flavonoid nucleus (afzelin) and the 4-hydroxycinnamoyl moiety are both significant chromophores.

Table 2: Typical UV-Vis Absorption Maxima for Flavonoids

| Band | Typical Wavelength Range (nm) | Associated Chromophore | Potential Substituent Effects |

|---|---|---|---|

| Band I | 300-400 | B-ring cinnamoyl system | Hydroxylation and acylation can cause shifts. |

| Band II | 240-280 | A-ring benzoyl system | Substitution patterns on the A-ring influence λmax. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. mdpi.comorientjchem.org It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov The IR spectrum of 4''-O-(4-Hydroxycinnamoyl)afzelin would display a series of absorption bands corresponding to its various functional groups.

Key expected absorptions include a broad band in the region of 3400-3200 cm⁻¹ due to O-H stretching of the phenolic and sugar hydroxyl groups. C-H stretching vibrations of the aromatic rings and the sugar moiety would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The presence of the ester carbonyl group (C=O) from the 4-hydroxycinnamoyl moiety would give a strong absorption band around 1700-1680 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. researchgate.net C-O stretching vibrations from the ether linkages of the glycoside and the ester group would be observed in the 1300-1000 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Frequencies for 4''-O-(4-Hydroxycinnamoyl)afzelin

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H stretch | Phenolic and sugar -OH |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H (sugar) |

| 1700-1680 | C=O stretch | Ester carbonyl |

| 1610-1580 | C=C stretch | Aromatic ring |

| 1260-1000 | C-O stretch | Ether, ester, alcohol |

Chiroptical Spectroscopy for Absolute Configuration Assignment (e.g., Circular Dichroism)

Chiroptical spectroscopy techniques, particularly electronic circular dichroism (ECD), are essential for determining the absolute configuration of chiral molecules. encyclopedia.pub ECD measures the differential absorption of left and right circularly polarized light, which is a property unique to chiral substances. encyclopedia.pub For a molecule like 4''-O-(4-Hydroxycinnamoyl)afzelin, which contains multiple stereocenters in its rhamnose sugar moiety, ECD is crucial for establishing its three-dimensional structure.

In Vitro and Cellular Mechanistic Investigations

Modulation of Intracellular Signaling Pathways

Impact on Cellular Homeostasis Regulators (e.g., PI3K/Akt, MAPK pathways)

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for maintaining cellular homeostasis, regulating processes like cell growth, proliferation, and survival. jcancer.org Dysregulation of these pathways is often implicated in various diseases. nih.govnih.gov

The MAPK pathway, which includes key kinases such as ERK, JNK, and p38 MAPK, is involved in transmitting extracellular signals to intracellular targets, thereby regulating inflammation, cell differentiation, and apoptosis. researchgate.net The PI3K/Akt/mTOR pathway, on the other hand, plays a significant role in cell proliferation and autophagy. jcancer.org Studies have shown that the activation of the PI3K/Akt pathway can lead to a decreased dependency on the MAPK/ERK signaling cascade. nih.gov There is significant crosstalk between the MAPK and PI3K/Akt pathways, which is critical in balancing cell growth and apoptosis. mdpi.com

While direct studies on 4''-O-(4-Hydroxycinnamoyl)afzelin's specific impact on these pathways are not extensively detailed, the known actions of its parent compound, afzelin (B1665622), and related flavonoids suggest a potential for interaction. For instance, afzelin has demonstrated properties that could be linked to the modulation of these pathways, such as its anti-inflammatory and anti-cancer effects. archivesofmedicalscience.com

Induction of Regulated Cell Death Mechanisms (e.g., Apoptosis via Caspase Cascade Activation)

Apoptosis, or programmed cell death, is a vital process for removing unwanted or damaged cells and is primarily executed by a family of proteases called caspases. aging-us.com The activation of these caspases can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. aging-us.combiolegend.com Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which then dismantle the cell in an orderly fashion. aging-us.comnih.gov

Initiator caspases, including caspase-2, -8, -9, and -10, are activated at the beginning of the apoptotic cascade. nih.govresearchgate.net For example, the binding of extracellular ligands to death receptors can activate caspase-8, initiating the extrinsic pathway. biolegend.com

Studies have indicated that afzelin, the parent compound of 4''-O-(4-Hydroxycinnamoyl)afzelin, can inhibit the development of lung cancer cells by inducing apoptosis. archivesofmedicalscience.com This suggests that afzelin and its derivatives may exert their anti-cancer effects through the activation of the caspase cascade, although the precise mechanisms and the specific caspases involved require further investigation.

Enzyme Activity Modulation Studies

Inhibition Kinetics of Metabolic Enzymes (e.g., α-Glucosidase, Acetylcholinesterase)

α-Glucosidase Inhibition:

α-Glucosidase is a key enzyme in carbohydrate digestion, breaking down complex carbohydrates into glucose. researchgate.net Inhibiting this enzyme can slow down carbohydrate absorption and help manage postprandial blood glucose levels, making it a target for type 2 diabetes treatment. nih.govmdpi.com

Afzelin has been shown to be a potent inhibitor of α-glucosidase. archivesofmedicalscience.com In one study, afzelin exhibited an IC50 value of 0.94 nM and a Ki value of 1.65 ± 0.11 nM for α-glucosidase inhibition. archivesofmedicalscience.com This was significantly more effective than the control drug, acarbose, which had an IC50 of 8.81 nM and a Ki of 11.53 ± 2.73 nM. archivesofmedicalscience.com The inhibition of α-glucosidase by flavonoids like afzelin is often reversible and non-covalent. researchgate.net The mode of inhibition can vary, with some flavonoids exhibiting mixed-type inhibition. mdpi.comresearchgate.net

Interactive Data Table: α-Glucosidase Inhibition by Afzelin vs. Acarbose

| Compound | IC50 (nM) | Ki (nM) |

| Afzelin | 0.94 | 1.65 ± 0.11 |

| Acarbose | 8.81 | 11.53 ± 2.73 |

Acetylcholinesterase Inhibition:

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for cognitive function. peerj.com Inhibiting AChE is a primary therapeutic strategy for Alzheimer's disease. mdpi.comnih.gov

Afzelin has also been identified as an inhibitor of AChE. archivesofmedicalscience.com It displayed an IC50 value of 365.11 nM and a Ki value of 300.65 ± 56.01 nM. archivesofmedicalscience.com For comparison, the control drug galantamine had an IC50 of 148.98 nM and a Ki of 122.21 ± 14.04 nM. archivesofmedicalscience.com The search for new, effective, and safe AChE inhibitors from natural sources is an active area of research. ffhdj.com

Interactive Data Table: Acetylcholinesterase Inhibition by Afzelin vs. Galantamine

| Compound | IC50 (nM) | Ki (nM) |

| Afzelin | 365.11 | 300.65 ± 56.01 |

| Galantamine | 148.98 | 122.21 ± 14.04 |

Regulation of Oxidative Stress-Related Enzymatic Systems

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defense systems. nih.govcore.ac.uk This stress can damage lipids, proteins, and DNA. nih.govnih.gov Cells possess a complex network of enzymatic and non-enzymatic antioxidants to combat oxidative damage. nih.govcore.ac.uk Key antioxidant enzymes include superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase. nih.gov

Afzelin has been noted for its significant antioxidant properties, which are believed to be the basis for its anti-human lung carcinoma effects. archivesofmedicalscience.com While the specific interactions of 4''-O-(4-Hydroxycinnamoyl)afzelin with oxidative stress-related enzymatic systems have not been fully elucidated, its structural relationship to afzelin suggests it may also possess the ability to modulate these systems and mitigate oxidative damage. archivesofmedicalscience.com The regulation of these enzymatic systems is crucial for plant and animal survival under stress conditions. frontiersin.org

Interactions with Lyase Enzymes and Other Catalytic Proteins

Lyases are enzymes that catalyze the breaking of various chemical bonds by means other than hydrolysis and oxidation. One such enzyme is 4-hydroxycinnamoyl-CoA hydratase/lyase (HCHL), which is involved in the catabolism of phenylpropanoids. nih.gov

The core structure of 4''-O-(4-Hydroxycinnamoyl)afzelin contains a 4-hydroxycinnamoyl group. This moiety is structurally related to substrates of enzymes like hydroxycinnamoyl-CoA shikimate transferase (HCT), which is a key enzyme in the biosynthesis of chlorogenic acid. researchgate.net The 4-coumaroyl-CoA, a related compound, is a substrate for HCT. researchgate.net This structural similarity suggests a potential for 4''-O-(4-Hydroxycinnamoyl)afzelin to interact with lyases and other enzymes involved in phenylpropanoid metabolism, potentially acting as a competitive inhibitor or a substrate, thereby influencing these metabolic pathways.

Cellular Antioxidant Mechanisms and Reactive Oxygen Species Scavenging

The compound 4''-O-(4-Hydroxycinnamoyl)afzelin, a derivative of afzelin, demonstrates significant antioxidant properties at the cellular level. These effects are attributed to its ability to directly scavenge reactive oxygen species (ROS) and to enhance the endogenous antioxidant defense systems of cells.

Quantitative Assessment of Radical Scavenging Capacity (e.g., DPPH, ABTS assays)

The radical scavenging potential of compounds is often evaluated using in vitro chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.gov These tests measure the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize these stable radicals. nih.gov

Table 1: Radical Scavenging Activity of Related Compounds

| Compound/Extract | Assay | Measurement | Result |

| Ethyl acetate (B1210297) fraction containing afzelin | DPPH | IC50 | Moderately active researchgate.net |

| Ethyl acetate fraction containing afzelin | ABTS | IC50 | Moderately active researchgate.net |

| Kaempferol (B1673270) | DPPH | IC50 | 6.37 µg/mL researchgate.net |

| Kaempferol | ABTS | IC50 | 4.93 µg/mL researchgate.net |

This table presents data for related compounds to provide context for the potential activity of 4''-O-(4-Hydroxycinnamoyl)afzelin. IC50 represents the concentration required to scavenge 50% of the radicals.

Upregulation of Endogenous Antioxidant Enzyme Expression

Beyond direct radical scavenging, 4''-O-(4-Hydroxycinnamoyl)afzelin and its parent compound, afzelin, contribute to cellular protection against oxidative stress by modulating the expression of endogenous antioxidant enzymes. This is a crucial mechanism for maintaining long-term redox homeostasis.

Studies have shown that afzelin can enhance the expression of key antioxidant enzymes, including heme oxygenase-1 (HO-1) and catalase. nih.gov This upregulation is often mediated through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. nih.gov Nrf2 is a transcription factor that, under conditions of oxidative stress, translocates to the nucleus and binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes. nih.govmdpi.com

Afzelin has been observed to increase Nrf2 nuclear translocation and subsequent ARE-luciferase reporter activity in a concentration-dependent manner. nih.gov Furthermore, the induction of HO-1 expression by afzelin was diminished when Nrf2 was silenced, confirming the central role of the Nrf2 pathway in its antioxidant effects. nih.gov This mechanism suggests that 4''-O-(4-Hydroxycinnamoyl)afzelin may similarly exert its protective effects by bolstering the cell's own antioxidant defenses.

Immunomodulatory Properties and Anti-Inflammatory Processes at the Cellular Level

4''-O-(4-Hydroxycinnamoyl)afzelin is implicated in modulating immune responses and mitigating inflammatory processes at the cellular level, largely through mechanisms observed with its parent compound, afzelin. researchgate.netnih.gov Inflammation and oxidative stress are often intertwined, with one process capable of triggering and amplifying the other. nih.gov

Afzelin has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. nih.govnih.gov In cellular models, it has been shown to suppress the expression of pro-inflammatory cytokines. ebi.ac.uk This inhibition is often linked to the modulation of key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov By downregulating these pathways, afzelin can reduce the inflammatory response triggered by various stimuli.

For example, afzelin has been found to inhibit the activation of p38 MAPK and the transcription factor activator protein-1 (AP-1), which are critical in the inflammatory cascade. ebi.ac.uk Furthermore, it can suppress the production of nitric oxide (NO), a key inflammatory mediator, by downregulating the expression of inducible nitric oxide synthase (iNOS). nih.gov These findings suggest that 4''-O-(4-Hydroxycinnamoyl)afzelin likely shares these anti-inflammatory properties, contributing to its potential therapeutic value.

Interactions with Cellular Transporter Proteins (e.g., P-Glycoprotein Efflux Modulation)

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a well-characterized efflux pump that actively transports a wide range of xenobiotics, including many therapeutic drugs, out of cells. sci-hub.sebiorxiv.org Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells, as it reduces the intracellular concentration of chemotherapeutic agents to sub-therapeutic levels. nih.govglobalresearchonline.net

Some flavonoids have been shown to interact with P-gp, acting as inhibitors or modulators of its efflux activity. mdpi.com While there is no direct evidence in the provided search results regarding the interaction of 4''-O-(4-Hydroxycinnamoyl)afzelin with P-gp, the potential for such an interaction exists based on its flavonoid structure. The modulation of P-gp activity can involve various mechanisms, including competitive inhibition of substrate binding, interference with ATP hydrolysis that powers the pump, or alteration of the cell membrane environment. sci-hub.semdpi.com

Further research is necessary to specifically determine if 4''-O-(4-Hydroxycinnamoyl)afzelin can modulate P-gp function and potentially reverse P-gp-mediated drug resistance.

Structure Activity Relationship Sar Studies and Computational Approaches

Identification of Pharmacophore Features and Key Functional Groups

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Identifying the pharmacophore of 4''-O-(4-Hydroxycinnamoyl)afzelin involves pinpointing the key functional groups responsible for its biological effects. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and ionizable groups. nih.govnih.gov

For flavonoids, several structural elements are consistently highlighted as crucial for bioactivity:

The B-ring Hydroxylation Pattern: The presence and position of hydroxyl (-OH) groups on the B-ring are critical. An ortho-dihydroxy moiety (catechol group) in the B-ring often enhances antioxidant capacity. nih.gov

The C2-C3 Double Bond and 4-Oxo Group: A double bond between carbons 2 and 3, in conjugation with the 4-oxo (keto) group in the C-ring, is a significant feature for the antioxidant activity of many flavonoids. This arrangement facilitates electron delocalization, which is key for radical scavenging. nih.gov

The A-ring Hydroxylation: Hydroxyl groups at positions C5 and C7 on the A-ring also contribute to the antioxidant and other biological activities. nih.gov

The Acyl Moiety: The 4-hydroxycinnamoyl group introduces additional pharmacophoric features, including an aromatic ring, a hydroxyl group, a carbonyl group, and a double bond, which can participate in various interactions with target proteins.

| Pharmacophore Feature | Structural Component in 4''-O-(4-Hydroxycinnamoyl)afzelin | Potential Role |

|---|---|---|

| Hydrogen Bond Donor | Hydroxyl groups on A-ring (C5, C7), B-ring (C4'), and 4-hydroxycinnamoyl moiety | Interaction with receptor sites, antioxidant activity nih.govmdpi.com |

| Hydrogen Bond Acceptor | Oxygen atoms in the pyran ring, 4-oxo group, and ester linkage | Interaction with receptor sites nih.gov |

| Aromatic Ring | A and B rings of the kaempferol (B1673270) backbone, phenyl group of the cinnamoyl moiety | Pi-stacking interactions with receptor sites nih.gov |

| Hydrophobic Group | Phenyl rings, ethylenic part of the cinnamoyl group | Hydrophobic interactions with binding pockets nih.gov |

| Planar Structure | The flavonoid core and the cinnamoyl group | Facilitates intercalation with DNA or fitting into planar receptor sites |

Role of the 4-Hydroxycinnamoyl Acyl Moiety in Biological Activity

Acylation, the process of adding an acyl group, significantly modifies the properties of flavonoid glycosides. The attachment of the 4-hydroxycinnamoyl group to the rhamnose sugar of afzelin (B1665622) is a key structural modification.

The addition of an acyl group generally increases the lipophilicity (fat-solubility) of a molecule. researchgate.net This is a critical factor influencing how a compound interacts with cell membranes and is absorbed by the body.

Permeability: Increased lipophilicity is often associated with better permeability across cell membranes. semanticscholar.org However, the relationship is not always linear, as excessive lipophilicity can lead to poor release from the membrane into the cytoplasm. Acylation can therefore modulate the ability of the flavonoid to enter cells. wur.nlsemanticscholar.org Studies on other acylated flavonoids suggest that this modification can enhance their transport across biological barriers. nih.gov

Bioavailability: By improving membrane permeability and potentially protecting the flavonoid from rapid metabolic breakdown, acylation can lead to enhanced bioavailability. researchgate.net For instance, methylation, another modification that increases lipophilicity, has been shown to improve the bioavailability of flavonoids. researchgate.net The acylation of flavonoids is a strategy used to modify their physicochemical properties and potentially improve their bioactivity. acs.org

The acyl group provides additional points of interaction, which can significantly influence how the molecule binds to a specific receptor or enzyme.

Binding Affinity: The 4-hydroxycinnamoyl moiety can form additional hydrogen bonds, hydrophobic interactions, and pi-stacking interactions with amino acid residues in a protein's binding pocket. rsc.org These extra interactions can lead to a tighter, more stable complex, thereby increasing binding affinity. nih.govtue.nl

Specificity: The specific shape and electronic properties of the acyl group can make the flavonoid a better fit for one particular target over another. This can increase the specificity of the compound's biological action, potentially reducing off-target effects. The presence of the acyl group can be essential for enhanced protective actions in certain contexts, such as the neuroprotective effects observed in some acylated flavonol glycosides. nih.gov

Conformational Analysis and Dynamics of Glycosylated and Acylated Flavonoids

The three-dimensional shape (conformation) of a molecule is crucial for its biological activity. For a complex molecule like 4''-O-(4-Hydroxycinnamoyl)afzelin, which has several rotatable bonds, conformational analysis is key to understanding its behavior.

Studies on similar glycosylated flavonoids have shown that the position of glycosylation significantly influences the molecule's conformational properties. nih.gov The sugar moiety can be oriented in various ways relative to the flavonoid rings. The addition of the bulky 4-hydroxycinnamoyl group at the 4''-position of the rhamnose will further restrict the conformational freedom of the sugar, influencing how the entire molecule presents itself to a biological target. nih.gov Molecular dynamics simulations can be used to explore the different possible conformations and their relative energies, providing insight into the most likely shapes the molecule will adopt in a biological environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR is a computational technique that attempts to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govspringermedizin.de By developing a predictive model, QSAR can be used to estimate the activity of new or untested compounds and guide the design of more potent molecules. nih.govacs.org

To build a QSAR model, the chemical structure of each compound is converted into a set of numerical values known as molecular descriptors. conicet.gov.ar These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. tandfonline.com

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule. They describe aspects like molecular size, shape, branching, and atom connectivity. They are relatively simple to calculate and are widely used in QSAR studies. researchgate.net

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, such as the distribution of charges, dipole moment, and the energies of molecular orbitals (e.g., HOMO and LUMO). tandfonline.com They are often calculated using quantum mechanical methods and can provide deep insights into a molecule's reactivity and interaction capabilities. tandfonline.comresearchgate.net

Molecular Docking and Dynamics Simulations for Elucidating Compound-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between a ligand, like 4''-O-(4-Hydroxycinnamoyl)afzelin, and its biological targets at the molecular level. These techniques provide insights into the binding affinity, orientation, and stability of the compound within the active site of a protein, guiding the understanding of its mechanism of action.

Molecular docking studies have been employed to investigate the binding potential of the parent compound, afzelin, against various protein targets. For instance, in a study targeting the DNA gyrase of Staphylococcus aureus, afzelin demonstrated a favorable binding affinity with a binding energy of -29.82 kJ/mol, forming four hydrogen bonds within the active site. researchgate.net Subsequent molecular dynamics simulations over 10 nanoseconds confirmed the conformational stability of the afzelin-DNA gyrase complex. researchgate.net In another study against the main protease (Mpro) of SARS-CoV-2, afzelin was identified as a top candidate from a library of natural compounds, exhibiting a strong binding affinity of -9.3 kcal/mol. nih.gov

While specific molecular docking and dynamics simulation data for 4''-O-(4-Hydroxycinnamoyl)afzelin (also known as tiliroside) are not as widely published as for its parent aglycone, kaempferol, or its parent glycoside, afzelin, its inhibitory activity against certain viral proteins has been evaluated. Studies on the 3a channel protein of SARS coronavirus, a cation-selective channel involved in viral replication and release, have shown that kaempferol derivatives can act as inhibitors. cybermedlife.eu Tiliroside (B191647) was found to be a potent inhibitor of this channel, highlighting the significance of the glycosidic and acyl moieties in its interaction with the target protein. cybermedlife.eu The stability of such flavonoid-protein complexes is often further validated through MD simulations, which assess the dynamic behavior and interaction consistency over time. nih.gov

| Compound | Target Protein | Docking/Binding Score | Key Findings |

| Afzelin | Staphylococcus aureus DNA gyrase | -29.82 kJ/mol | Good affinity with four hydrogen bonds; stable complex in MD simulations. researchgate.net |

| Afzelin | SARS-CoV-2 Main Protease (Mpro) | -9.3 kcal/mol | Identified as a potent inhibitor among 50 natural compounds. nih.gov |

| 4''-O-(4-Hydroxycinnamoyl)afzelin (Tiliroside) | SARS-CoV 3a Channel Protein | Not specified | Demonstrated potent inhibition of the 3a-mediated current. cybermedlife.eu |

Comparative SAR with Parent Afzelin and Other Acylated Flavonoid Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. By comparing 4''-O-(4-Hydroxycinnamoyl)afzelin to its parent glycoside, afzelin, and other acylated flavonoids, the functional importance of the 4-hydroxycinnamoyl group can be elucidated.

The core structure of 4''-O-(4-Hydroxycinnamoyl)afzelin is afzelin (kaempferol-3-O-rhamnoside) acylated with a 4-hydroxycinnamoyl (p-coumaroyl) group at the 4''-position of the rhamnose sugar. This acylation introduces significant structural changes compared to afzelin.

Comparison with Parent Afzelin: Afzelin itself is a glycoside of the flavonol kaempferol. wikipedia.org The presence of the rhamnose sugar moiety is known to influence the bioactivity and solubility compared to the aglycone, kaempferol. The addition of the bulky and relatively hydrophobic 4-hydroxycinnamoyl group in 4''-O-(4-Hydroxycinnamoyl)afzelin further modifies its properties. Research on the SARS-CoV 3a channel protein indicated that kaempferol glycosides are more potent inhibitors than kaempferol alone, suggesting the importance of the sugar residue for activity. cybermedlife.eu While afzelin showed inhibitory effects, the related acylated compound, tiliroside (4''-O-(4-Hydroxycinnamoyl)afzelin), was highlighted as a particularly potent inhibitor. cybermedlife.eu This suggests that the p-coumaroyl moiety contributes positively to the inhibitory activity, potentially by increasing the molecule's hydrophobicity and providing additional interaction points with the protein target. researchgate.net

Comparison with Other Acylated Flavonoids: Acylation, including acetylation, is a common modification of flavonoids that often enhances their biological potency. Studies on other flavonoids, such as quercetin (B1663063) and kaempferol, have shown that acetylation can significantly increase their anti-proliferative effects against various cancer cell lines. mdpi.comnih.gov For example, acetylated derivatives of quercetin and kaempferol demonstrated enhanced inhibitory activity against HCT-116 and HepG2 cancer cells compared to their parent compounds. mdpi.com This enhancement is often attributed to increased lipophilicity, which can improve cell membrane permeability.

| Flavonoid | Modification | Target/Assay | Comparative Activity Finding |

| Kaempferol | Parent Flavonol | SARS-CoV 3a Channel | Exhibits clear inhibition. cybermedlife.eu |

| Afzelin | Glycosylation (Rhamnose) | SARS-CoV 3a Channel | Similar inhibitory effect to tiliroside at 20 µM. cybermedlife.eu |

| 4''-O-(4-Hydroxycinnamoyl)afzelin (Tiliroside) | Glycosylation + Acylation | SARS-CoV 3a Channel | Potent inhibitor; acylation contributes to activity. cybermedlife.eu |

| Quercetin | Parent Flavonol | HCT-116 cell proliferation | IC50 = 23.45 µM. mdpi.com |

| 5Ac-Q (Acetylated Quercetin) | Acetylation | HCT-116 cell proliferation | IC50 = 15.66 µM (1.50-fold enhancement). mdpi.com |

| Kaempferol | Parent Flavonol | HCT-116 cell proliferation | IC50 = 34.85 µM. mdpi.com |

| 4Ac-K (Acetylated Kaempferol) | Acetylation | HCT-116 cell proliferation | IC50 = 28.53 µM (1.22-fold enhancement). mdpi.com |

Synthetic Strategies and Chemical Derivatization

Total Synthesis Approaches for 4''-O-(4-Hydroxycinnamoyl)afzelin

While a complete total synthesis of 4''-O-(4-Hydroxycinnamoyl)afzelin has not been prominently documented, a plausible strategy can be constructed based on established methodologies for flavonoid chemistry. The core challenges lie in the controlled, sequential formation of the glycosidic bond and the regioselective esterification of the sugar moiety. A convergent approach would involve the synthesis of the three key components: the kaempferol (B1673270) aglycone, the L-rhamnose sugar, and the 4-hydroxycinnamic acid acyl group, followed by their assembly.

The formation of the glycosidic linkage between the 3-hydroxyl group of kaempferol and the anomeric carbon of rhamnose is a critical step. The desired product, afzelin (B1665622) (kaempferol 3-O-α-L-rhamnoside), requires precise control of stereochemistry to yield the α-anomer. wikipedia.org Glycosylation can change a flavonoid's biological activity, increase its water solubility, and reduce toxicity. sci-hub.se

Several strategies exist for stereoselective glycosylation:

Chemical Glycosylation: The Mitsunobu reaction has been reported for the 1,2-trans-stereoselective 7-O-glycosylation of flavonoids using unprotected pyranoses, achieving high yields and regioselectivity. nih.gov For the 3-O-glycosylation required for afzelin, glycosyl donors like 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide are commonly used. The choice of glycosyl donor, particularly the protecting groups on the sugar, significantly influences the yield and stereochemical outcome of the final product. frontiersin.org The use of participating protecting groups at the C2 position of the glycosyl donor can help direct the formation of the desired anomer.

Enzymatic Glycosylation (Glycodiversification): Biotransformation using glycosyltransferases offers an environmentally friendly and highly specific alternative to chemical synthesis. sci-hub.se These enzymes, particularly uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs), catalyze the transfer of a sugar moiety from an activated donor (like UDP-sugar) to the flavonoid aglycone with high regio- and stereoselectivity. acs.orgijper.org While isolating and utilizing the specific UGT for afzelin synthesis can be complex, engineered enzymes or microbial biotransformation systems present a promising avenue for producing the core afzelin structure. ijper.org

Following the successful glycosylation to form afzelin, the next key transformation is the regioselective acylation of the 4''-hydroxyl group on the rhamnose moiety with 4-hydroxycinnamic acid (p-coumaric acid). Direct chemical esterification is often challenging due to the multiple hydroxyl groups of similar reactivity on the sugar. fabad.org.tr

Advanced protocols to achieve regioselectivity include:

Enzyme-Mediated Acylation: Lipases, such as Candida antarctica lipase (B570770) B (CALB, often immobilized as Novozym 435®), are widely used for the regioselective acylation of flavonoids and their glycosides in non-aqueous solvents. nih.govrsc.orgresearchgate.net These enzymes can selectively acylate primary hydroxyl groups. For instance, studies have shown the successful acylation of flavonoid glucosides at the 6''-position. nih.govnih.gov By carefully selecting the enzyme, solvent, and acyl donor (e.g., a vinyl or ethyl ester of protected 4-hydroxycinnamic acid), it is possible to direct the acylation to a specific position on the rhamnose sugar. Sonication-assisted enzymatic acylation has been shown to accelerate these reactions significantly. nih.gov

Stannylene Acetal Method: A common chemical method for achieving regioselective acylation of sugars involves the use of stannylene acetals. The diol system of the sugar is reacted with a dibutyltin (B87310) oxide to form a cyclic stannylene acetal. This process selectively activates one hydroxyl group over another, allowing for subsequent acylation at the desired position with an acid chloride (e.g., protected 4-hydroxycinnamoyl chloride). This method has been successfully applied in the synthesis of phenylpropanoid glycosides featuring acylation at the O-6 position of glucose. researchgate.net

Semi-Synthetic Preparation of Analogues and Modified Derivatives

Semi-synthesis, starting from naturally abundant precursors, is a practical approach to generate derivatives of 4''-O-(4-Hydroxycinnamoyl)afzelin for structure-activity relationship (SAR) studies. Modifications can be targeted at the kaempferol backbone, the rhamnose unit, or by attaching entirely new molecular entities.

The kaempferol scaffold offers several sites for chemical modification to improve properties like solubility, bioavailability, or biological potency. nih.gov The phenolic hydroxyl groups are common targets for derivatization.

Key modifications include:

Prenylation: The introduction of prenyl groups onto the A-ring of kaempferol can be achieved using prenyl bromide under specific reaction conditions. This modification has led to the synthesis of derivatives like 8-prenylkaempferol, 6-prenylkaempferol, and 6,8-diprenylkaempferol, some of which have shown significant cytotoxic activity against cancer cell lines. bjmu.edu.cn

Sulfonation and Metal Complexation: To enhance water solubility and antioxidant activity, kaempferol has been sulfonated to produce a water-soluble derivative. mdpi.com This sulfonated kaempferol, along with the parent compound, can then be complexed with metal ions like Gallium (Ga(III)) to create new derivatives with potentially altered and improved radical scavenging activities. mdpi.com

Alkylation/Propargylation: The hydroxyl groups can be modified by introducing alkyl or other functional groups. For instance, new propargyloxy derivatives of kaempferol have been synthesized for evaluation as anticancer agents. nih.gov The propargyl group also serves as a handle for further modification via "click chemistry."

Table 1: Examples of Chemical Modifications of the Kaempferol Aglycone

| Modification Type | Reagent/Method | Resulting Derivative(s) | Reported Biological Focus | Reference(s) |

|---|---|---|---|---|

| Prenylation | Prenyl bromide | 6-prenylkaempferol, 8-prenylkaempferol | Cytotoxicity | bjmu.edu.cn |

| Sulfonation | Concentrated sulfuric acid | Sulfonated kaempferol (Kae-SO3) | Enhanced water solubility & antioxidant activity | mdpi.com |

| Metal Complexation | Gallium(III) nitrate | Kae-SO3-Ga(III) complex | Enhanced antioxidant activity | mdpi.com |

| Propargylation | Propargyl bromide | Propargyloxy derivatives | Anticancer activity | nih.gov |

Modifying the sugar part of the molecule can significantly impact its bioavailability and interaction with biological targets. semanticscholar.org

Selective Acylation/Deacylation: As discussed in the context of synthesis, enzymatic methods using lipases can be employed to introduce different acyl groups (e.g., fatty acids) at various positions on the rhamnose, altering the lipophilicity of the entire molecule. researchgate.net Conversely, selective removal of the 4-hydroxycinnamoyl group could be achieved using specific hydrolases.

Selective Deglycosylation: A more profound modification is the complete or partial removal of the sugar. Specific enzymes known as α-L-rhamnosidases can selectively cleave the rhamnose unit from the kaempferol aglycone. semanticscholar.orgacs.org This enzymatic hydrolysis is a key step in the metabolism of flavonoid glycosides and can be used in the lab to produce the afzelin aglycone (kaempferol) or, in the case of more complex glycosides, to generate simpler glycoside analogues. acs.orgmdpi.com For example, the enzyme DtRha from Dictyoglomus thermophilum has shown a strong preference for hydrolyzing α(1→2) rhamnosidic linkages over α(1→6) linkages, demonstrating the high selectivity achievable with biocatalysis. acs.org

A modern strategy in medicinal chemistry involves creating hybrid molecules by combining two or more distinct pharmacophores into a single entity. encyclopedia.pub This approach aims to develop compounds with improved potency or novel mechanisms of action. nih.gov Flavonoids, including kaempferol and its glycosides, are excellent scaffolds for such hybridization. mdpi.com

The most prominent method for creating these hybrids is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction. encyclopedia.pubresearchgate.net The general process involves:

Introducing an alkyne or azide (B81097) functional group onto the flavonoid structure. This can be done, for example, by reacting one of the hydroxyl groups of kaempferol or the sugar moiety with propargyl bromide (to add an alkyne) or an azido-functionalized reagent.

Reacting the functionalized flavonoid with a second molecule containing the complementary group (an azide or alkyne, respectively).

This reaction forms a stable, biologically inert 1,2,3-triazole ring that links the flavonoid to another bioactive scaffold. nih.govresearchgate.net This strategy has been used to synthesize hundreds of flavonoid-triazole hybrids for screening against a wide range of biological targets, including cancer and microbes. nih.gov

Chemoenzymatic Synthesis for Precise Structural Alterations

Enzymatic acylation of flavonoids is a well-established strategy to enhance their physicochemical properties, such as lipophilicity, which can in turn improve their stability and biological applicability. nih.govnih.gov Lipases, a class of hydrolases, are the most extensively studied enzymes for this purpose. In environments with low water content, lipases can effectively catalyze the reverse reaction of hydrolysis, leading to the formation of ester bonds through esterification or transesterification. thieme-connect.com This catalytic activity allows for the introduction of various acyl groups, including those derived from phenolic acids like 4-hydroxycinnamic acid, onto the flavonoid scaffold.

The regioselectivity of lipase-catalyzed acylations on flavonoid glycosides is a key advantage over chemical methods. researchgate.netnih.gov For many flavonoid glycosides, lipases preferentially acylate the primary hydroxyl group of the sugar moiety due to lower steric hindrance. rsc.orguq.edu.au In the case of afzelin (kaempferol-3-O-α-L-rhamnopyranoside), the rhamnose sugar possesses secondary hydroxyl groups at the 2'', 3'', and 4'' positions. While acylation at primary hydroxyls is more common, enzymatic acylation at secondary positions has been reported, often influenced by the specific enzyme, solvent, and acyl donor used.

For the synthesis of 4''-O-(4-Hydroxycinnamoyl)afzelin, a lipase-catalyzed transesterification reaction represents a viable and precise strategy. Candida antarctica lipase B (CALB), particularly in its immobilized form (e.g., Novozym 435), is a widely used and highly efficient biocatalyst for the acylation of flavonoids. uq.edu.auresearchgate.net The reaction would involve the incubation of afzelin with an activated form of 4-hydroxycinnamic acid, such as its vinyl or ethyl ester, in a suitable non-aqueous solvent. The use of an activated ester as the acyl donor circumvents the production of water as a byproduct, which could otherwise lead to enzymatic hydrolysis of the product.

The choice of solvent is critical for enzyme activity and substrate solubility. Polar aprotic solvents like 2-methyl-2-butanol (B152257) (tert-amyl alcohol) or tert-butanol (B103910) have been shown to be effective media for such transformations, facilitating the dissolution of both the flavonoid glycoside and the acyl donor while maintaining the catalytic activity of the lipase. nih.govuq.edu.au The reaction temperature is also a crucial parameter, with temperatures typically ranging from 40 to 60 °C providing a balance between enzyme stability and reaction kinetics. thieme-connect.com